N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyrid ino[2,3-d]pyrimidin-3-yl)]carboxamide
Description
N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a heterocyclic compound featuring a fused pyridino-pyrimidine core. Key structural attributes include:
- Cyclopentyl carboxamide: A five-membered cycloalkyl group at the carboxamide terminus, influencing lipophilicity and steric interactions.
- 1-(2-hydroxyethyl) substituent: A polar side chain enhancing aqueous solubility compared to aromatic substituents.
- 2-imino and 5-oxo groups: Electron-withdrawing moieties that stabilize the conjugated system and modulate reactivity .
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-cyclopentyl-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c20-16-13(18(26)21-12-5-1-2-6-12)11-14-17(24(16)9-10-25)22-15-7-3-4-8-23(15)19(14)27/h3-4,7-8,11-12,20,25H,1-2,5-6,9-10H2,(H,21,26) |
InChI Key |
SZUQEWWEMNJPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridino-pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the cyclopentyl and hydroxyethyl groups under controlled conditions. Common reagents used in these reactions include cyclopentanone, ethylene glycol, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield carboxylic acids, while reduction of the imino group can produce primary amines.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Cyclopentyl group : Enhances lipophilicity and biological activity.
- Hydroxyethyl and imino groups : Contribute to the compound's reactivity and interaction with biological targets.
- Pyridino-pyrimidinone framework : Imparts specific pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C19H22N4O3
- Molecular Weight : Approximately 358.41 g/mol
Anticancer Properties
Research indicates that compounds with similar structures to N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyrid ino[2,3-d]pyrimidin-3-yl)]carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by interfering with critical signaling pathways involved in tumor growth.
- Case Study : A related compound demonstrated efficacy in xenograft models, suggesting potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes linked to cancer progression:
- Target Enzymes : Potential inhibition of kinases and proteases involved in tumor metastasis.
- Research Findings : Studies have highlighted the ability of structurally similar compounds to inhibit the Type III secretion system (T3SS), which is crucial for bacterial virulence.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Mechanism : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : Research on related compounds indicates significant activity against various pathogens, warranting further investigation into this compound's antimicrobial potential.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways:
- Formation of the Cyclopentyl Framework : Initial steps focus on constructing the cyclopentyl core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce hydroxyethyl and imino functionalities.
- Final Coupling Steps : The final stages involve coupling with pyridino-pyrimidinone derivatives to yield the target compound.
Case Studies
Several case studies underscore the biological activity of this compound:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, highlighting the potential for this compound in treating infections.
Mechanism of Action
The mechanism of action of N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations
Cycloalkyl vs. Aromatic Substituents
- Compound (N-cyclohexyl analog) : Replaces the cyclopentyl group with a bulkier cyclohexyl moiety and substitutes the hydroxyethyl with a benzyl group. This increases hydrophobicity (logP) and may reduce metabolic clearance rates compared to the target compound .
- Compound (Acrylamide derivative): Features an acrylamide group and methoxy-piperazinyl substituent, likely targeting kinase inhibition pathways.
Core Modifications
- Substitutions in regions analogous to "positions 29–36" (region B) and "39–44" (region A) (Figure 6, Table 2) correlate with altered chemical environments. For the target compound, the hydroxyethyl group in region B would likely induce distinct proton shifts compared to benzyl () or methoxy-piperazinyl () groups .
Methodological Insights from Comparative Studies
NMR Profiling ()
Comparative NMR analysis of structurally related compounds (e.g., Rapa, compounds 1 and 7) reveals that:
- Region A (positions 39–44) : Sensitive to steric and electronic effects of substituents. The hydroxyethyl group in the target compound may downfield-shift protons here compared to benzyl ().
- Region B (positions 29–36): Reflects core conjugation changes. The 2-imino group in the target compound stabilizes resonance, reducing shift variability .
Lumping Strategy ()
The target compound could be grouped with other pyridino-pyrimidine derivatives under a "surrogate" category due to shared core reactivity (e.g., electrophilic substitution at position 3). However, substituent-specific properties (e.g., hydroxyethyl-mediated solubility) necessitate individualized assessment .
Biological Activity
N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article seeks to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 351.412 g/mol. Its structure features multiple functional groups, including a cyclopentyl moiety and imino and hydroxyethyl substituents. These structural characteristics are crucial for its biological interactions.
Research indicates that the biological activity of N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide may involve several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of hydroxy and imino groups enhances their ability to disrupt microbial cell membranes or interfere with metabolic processes .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. This effect is likely mediated by the modulation of signaling pathways involved in cell cycle regulation .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrimidine compounds against bacterial strains. Results demonstrated that derivatives similar to N-cyclopentyl showed potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies using human cancer cell lines indicated that N-cyclopentyl derivatives significantly reduced cell viability at micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
